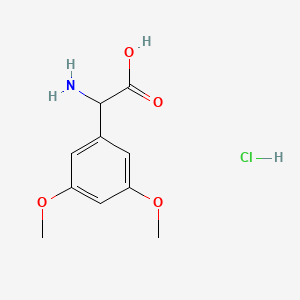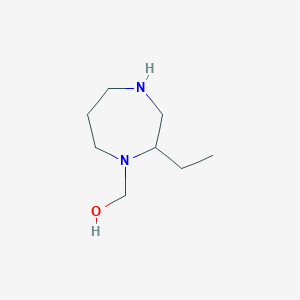
N-(tert-Butyl)-5-chloronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-5-chloronicotinamide: is an organic compound that belongs to the class of nicotinamides It features a tert-butyl group attached to the nitrogen atom and a chlorine atom at the 5-position of the nicotinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-chloronicotinic acid and tert-butylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The nicotinamide ring can participate in redox reactions, although these are less common for this specific compound.
Amide Bond Formation: The compound can form additional amide bonds with other carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted nicotinamides can be formed.
Oxidation Products: Oxidized derivatives of the nicotinamide ring.
Reduction Products: Reduced forms of the nicotinamide ring, although these are less common.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Studied for its role in modulating cell signaling pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Used in the development of agrochemicals.
Cosmetics: Incorporated into formulations for its potential skin benefits.
Mécanisme D'action
The mechanism by which N-(tert-Butyl)-5-chloronicotinamide exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound can modulate these pathways by either inhibiting or activating the target molecules, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyl)-nicotinamide: Lacks the chlorine atom at the 5-position.
5-Chloronicotinamide: Lacks the tert-butyl group.
N-(tert-Butyl)-3-chloronicotinamide: Chlorine atom at the 3-position instead of the 5-position.
Uniqueness
N-(tert-Butyl)-5-chloronicotinamide: is unique due to the specific positioning of the tert-butyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a compound of particular interest in scientific research.
Propriétés
Formule moléculaire |
C10H13ClN2O |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
N-tert-butyl-5-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
IFEDWGSVQIARFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC(=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)

![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)



![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)





![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
